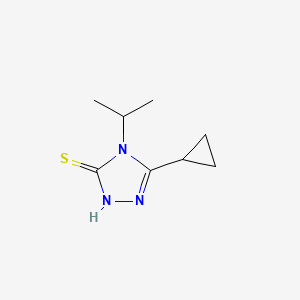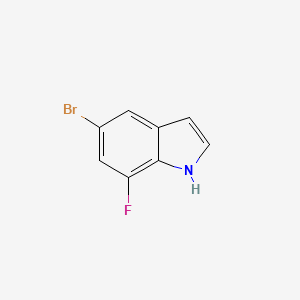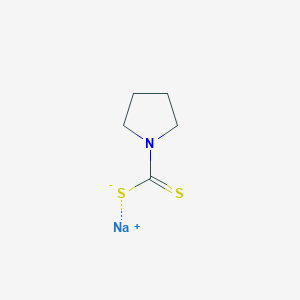
8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound that can be associated with the broader class of quinoline derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring, which can be further modified with various substituents to alter their chemical and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, as seen in the preparation of hexahydroquinolines using pyridinium-1-sulfonic acid-2-carboxylic acid chloride as a catalyst . This method showcases the efficiency of using a novel catalyst for the synthesis of complex quinoline structures under mild and solvent-free conditions, which could potentially be applied to the synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. For instance, the mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate demonstrates the intricate coordination environment around the metal center, influenced by the quinoline and pyridine ligands . Such detailed structural analysis is crucial for understanding the reactivity and potential applications of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.
Chemical Reactions Analysis
Quinoline derivatives participate in a variety of chemical reactions. The catalytic aerobic oxidation of substituted 8-methylquinolines to produce corresponding 8-quinolylmethyl acetates and 8-quinoline carboxylic acids is an example of the reactivity of such compounds . This suggests that 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid could also undergo similar oxidative transformations, which could be useful in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal structures of compounds involving quinoline derivatives, such as the 1:2 dihydrate compounds of chloranilic acid with 2-carboxypyridine and 2-carboxyquinoline, reveal hydrogen-bonded layer structures . Additionally, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinoline derivatives show one-dimensional hydrogen-bonded chain structures . These structural features can affect properties like solubility, melting point, and reactivity, which are important for the practical applications of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.
科学的研究の応用
1. Complex Formation with Metals
The ability of pyridine carboxylic acids to form complexes with metals has been studied. For example, the complexes of 8-hydroxyquinoline and pyridine carboxylic acid with silver have been investigated using various spectroscopic methods and chemical properties analysis. This research highlights the complex nature of these compounds and their potential applications in areas like coordination chemistry and materials science (Baker, Brisk & Storch, 1974).
2. Antimicrobial Activities and DNA Interactions
Studies have shown that derivatives of pyridine carboxylic acids, including 4-chloro-pyridine-2-carboxylic acid, exhibit significant antibacterial and antifungal activities. Moreover, their interactions with DNA have been analyzed through molecular docking simulations, suggesting potential applications in the development of new antimicrobial agents (Tamer et al., 2018).
3. Photoluminescent Properties in Coordination Polymers
The extended coordination capabilities of organic ligands derived from quinoline and pyridine, including those similar to 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, have been utilized to form photoluminescent coordination polymers. These polymers exhibit interesting photoluminescent properties with potential applications in materials science and optoelectronics (Twaróg, Hołyńska & Kochel, 2020).
4. Synthesis of Novel Compounds
Research has explored the synthesis of new compounds using pyridine-2-carboxylic acid derivatives. These studies have led to the creation of a range of amides, which have potential applications in various fields including catalysis, coordination chemistry, and molecular devices (Devi et al., 2015).
Safety and Hazards
特性
IUPAC Name |
8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-5-3-4-9-10(15(19)20)8-13(18-14(9)11)12-6-1-2-7-17-12/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYAQQAUIUUNOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393957 |
Source


|
| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
CAS RN |
52413-50-0 |
Source


|
| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)








![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)


